Albuterol Sulfate

Description

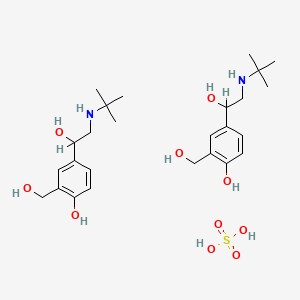

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPSSFBOAGDEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44N2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10881180 | |

| Record name | Albuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51022-70-9 | |

| Record name | Albuterol sulfate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albuterol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10881180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBUTEROL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/021SEF3731 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Albuterol Sulfate vs. Albuterol Base

Introduction: The Clinical Significance of Albuterol and the Rationale for its Salt Form

Albuterol, also known as salbutamol, is a cornerstone in the management of respiratory disorders characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[1] As a short-acting β2-adrenergic receptor agonist, its therapeutic action is mediated by the relaxation of the bronchial smooth muscle, leading to airway dilation.[2][3] While the free base form of albuterol is the pharmacologically active moiety, the sulfate salt is the predominantly utilized form in pharmaceutical formulations.[1] This guide will provide a comprehensive technical exploration of the chemical structures and physicochemical properties of both albuterol base and albuterol sulfate, elucidating the scientific rationale for the prevalence of the sulfate salt in drug development and clinical use. We will delve into a comparative analysis of their properties, present detailed experimental protocols for their interconversion and characterization, and provide insights relevant to researchers, scientists, and drug development professionals.

I. Chemical Structure: A Tale of Two Molecules

The fundamental difference between albuterol base and this compound lies in the protonation state of the secondary amine group and the subsequent ionic interaction with sulfuric acid.

Albuterol Base

Albuterol base, with the chemical formula C₁₃H₂₁NO₃, is a neutral molecule.[][5] Its structure features a substituted benzene ring with a hydroxyl group and a hydroxymethyl group, and a side chain containing a chiral carbon, a hydroxyl group, and a secondary amine with a bulky tert-butyl substituent.

This compound

This compound is the salt form, with the chemical formula (C₁₃H₂₁NO₃)₂·H₂SO₄.[2][6][7][8] It is formed by the reaction of two molecules of the basic albuterol with one molecule of sulfuric acid. The secondary amine group of each albuterol molecule, being a Lewis base, accepts a proton from the sulfuric acid, forming an ammonium cation. This results in an ionic bond between the two protonated albuterol molecules and the sulfate anion.

II. Comparative Physicochemical Properties

The conversion of albuterol base to its sulfate salt significantly alters its physicochemical properties, which has profound implications for its pharmaceutical development and clinical application.

| Property | Albuterol Base | This compound | Rationale for Difference |

| Molecular Formula | C₁₃H₂₁NO₃[][5] | (C₁₃H₂₁NO₃)₂·H₂SO₄[2][6][7][8] | Addition of sulfuric acid to two molecules of albuterol base. |

| Molecular Weight | 239.31 g/mol [] | 576.7 g/mol [2][8][9] | The molecular weight of the sulfate salt is the sum of two albuterol molecules and one sulfuric acid molecule. |

| Appearance | White to off-white crystalline solid[] | White or practically white crystalline powder[7][10][11] | Both are crystalline solids, but the salt formation can influence crystal habit. |

| Melting Point | 157-160 °C[5] | ~180-288 °C (decomposes)[6][10] | The ionic nature of the sulfate salt leads to a stronger crystal lattice and thus a higher melting point. The wide range for the sulfate is likely due to polymorphism and decomposition during heating.[12][13] |

| Solubility | Sparingly soluble in water, soluble in ethanol.[5] | Freely soluble in water, slightly soluble in ethanol.[10][11][14][15] | The ionic character of the sulfate salt greatly enhances its aqueous solubility compared to the less polar free base. |

| pKa | Phenolic hydroxyl: 9.3, Secondary amine: 10.3[9][16] | Not applicable (salt form) | The pKa values of the ionizable groups in the base determine its pH-dependent solubility and potential for salt formation. |

| Hygroscopicity | Expected to be less hygroscopic. | Known to be hygroscopic.[13][15][17][18] | The presence of the sulfate ion and the overall more polar nature of the salt increases its tendency to absorb moisture from the atmosphere. |

| Stability | Stable, but light sensitive.[5] | Generally stable, but moisture uptake can affect physical and chemical stability.[19][20] | The salt form can be more susceptible to issues related to moisture, such as deliquescence and potential for degradation. |

III. The "Why": Justification for the Sulfate Salt in Pharmaceutical Formulations

The enhanced aqueous solubility of this compound is the primary driver for its preferential use in pharmaceutical products, particularly in aqueous-based formulations for nebulization and in metered-dose inhalers.[11][14][15]

-

Improved Bioavailability: For inhaled therapies, rapid dissolution of the drug particles in the lung lining fluid is crucial for absorption and onset of action. The high water solubility of this compound facilitates this process.

-

Formulation Flexibility: The enhanced solubility allows for the formulation of concentrated aqueous solutions for nebulizers, which would not be feasible with the sparingly soluble albuterol base.

-

Manufacturing Consistency: Crystalline salts often exhibit better handling properties, such as flowability and compressibility, which are advantageous during manufacturing processes.

However, the hygroscopic nature of this compound presents a formulation challenge.[13][15][17][18] Moisture uptake can lead to particle agglomeration, changes in particle size distribution, and potential chemical degradation, all of which can negatively impact the performance of inhalation products. Therefore, formulation and packaging strategies must be carefully designed to protect the drug product from moisture.

IV. Experimental Protocols

A. Synthesis of this compound from Albuterol Base

This protocol describes a standard laboratory procedure for the conversion of albuterol base to this compound.

Materials:

-

Albuterol base

-

Ethanol (or Isopropanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetone (or other suitable anti-solvent)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution of Albuterol Base:

-

Weigh a known amount of albuterol base and place it in an Erlenmeyer flask.

-

Add a sufficient volume of ethanol (or isopropanol) to completely dissolve the albuterol base with gentle warming and stirring. The concentration will depend on the solvent, but a common starting point is around 5-10 g of albuterol base in 100 mL of solvent.[19]

-

-

Preparation of Sulfuric Acid Solution:

-

In a separate beaker, carefully prepare a dilute solution of sulfuric acid. For every two moles of albuterol base, one mole of sulfuric acid is required. It is advisable to use a slight molar excess of the base to ensure complete reaction of the acid.

-

CAUTION: Always add acid to water/solvent, never the other way around, due to the exothermic nature of the dilution.

-

-

Salt Formation:

-

Cool the albuterol base solution in an ice bath.

-

Slowly add the sulfuric acid solution dropwise to the stirred albuterol base solution using a dropping funnel.

-

The this compound will begin to precipitate out of the solution as a white solid.

-

-

Crystallization and Isolation:

-

After the addition of sulfuric acid is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

-

If needed, an anti-solvent like acetone can be added to further decrease the solubility of the salt and improve the yield.[21]

-

Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol or the anti-solvent to remove any unreacted starting material or impurities.

-

-

Drying:

-

Dry the collected crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

B. Characterization of Albuterol Base and this compound

A suite of analytical techniques should be employed to confirm the identity, purity, and physicochemical properties of both the base and the synthesized salt.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of both albuterol base and sulfate and for quantifying the drug in formulations.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][11]

Mobile Phase:

-

A mixture of an aqueous buffer and an organic modifier is typically used. For example, a mobile phase consisting of 25 mM monobasic potassium phosphate (pH 3.0) and methanol (95:5, v/v) has been reported.[2] Another example is water with 1% acetic acid and 5mM hexane sulfonic acid and methanol (60:40).[22]

Method Parameters:

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient

Sample Preparation:

-

Accurately weigh and dissolve the sample (albuterol base or sulfate) in the mobile phase or a suitable diluent to a known concentration (e.g., 0.1 mg/mL).

Expected Results:

-

A single major peak corresponding to albuterol should be observed. The retention time will be consistent for both the base and the sulfate under the same chromatographic conditions. The presence of any additional peaks would indicate impurities.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present and confirming the conversion of the base to the salt.

Sample Preparation:

-

Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

Expected Spectral Differences:

-

Albuterol Base: A characteristic N-H stretching vibration from the secondary amine will be observed.

-

This compound: The N-H stretch will be shifted and broadened due to the formation of the ammonium salt (N⁺-H). Additionally, strong absorption bands characteristic of the sulfate ion (S=O stretching) will be present.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information and confirm the identity of the compounds.

Solvent:

-

Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

Expected Spectral Differences:

-

In the ¹H NMR spectrum, the proton on the nitrogen of the base will have a different chemical shift and may be exchangeable with the solvent. In the sulfate salt, the N⁺-H proton will have a distinct chemical shift. The protons on the carbon adjacent to the nitrogen will also experience a shift in their chemical environment upon salt formation.

4. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and decomposition temperature.

DSC:

-

Heat a small sample in an aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Expected Results: Albuterol base will show a sharp endotherm corresponding to its melting point. This compound will exhibit a more complex thermogram, often showing a broad endotherm at a higher temperature, which may be associated with both melting and decomposition.[12][13]

TGA:

-

Heat a sample at a constant rate under a nitrogen atmosphere and monitor the change in mass.

-

Expected Results: TGA can reveal the loss of water (if the sample is hydrated) and the decomposition profile of the compound.

V. Conclusion

The choice between albuterol base and this compound in pharmaceutical development is a clear example of how salt formation can be strategically employed to optimize the physicochemical properties of an active pharmaceutical ingredient. While the free base is the active entity, the superior aqueous solubility of the sulfate salt is a critical attribute that facilitates its formulation into effective and reliable inhalation therapies. A thorough understanding of the distinct chemical structures and properties of both forms, coupled with robust analytical characterization, is essential for the successful development, manufacturing, and quality control of albuterol-containing drug products. This guide provides a foundational framework for researchers and scientists working with this vital respiratory medication.

VI. References

-

PubChem. Salbutamol. National Center for Biotechnology Information. [Link]

-

U.S. Food and Drug Administration. (2011). 021747Orig1s000. [Link]

-

ChemBK. Albuterol. [Link]

-

Fengchen Group Co., Ltd. Salbutamol Sulfate Or Albuterol Sulphate CAS 51022-70-9 Manufacturers and Suppliers. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

U.S. Food and Drug Administration. This compound Inhalation Solution. [Link]

-

DailyMed. This compound Inhalation Solution, 0.083% 2.5 mg*/3 ml. [Link]

-

Taylor & Francis Online. Single Particle Characterization of Albuterol Metered Dose Inhaler Aerosol in Near Real-Time. [Link]

-

Drugs.com. Ipratropium and Albuterol: Package Insert / Prescribing Info. [Link]

-

Drugs.com. Albuterol: Package Insert / Prescribing Information. [Link]

-

U.S. Food and Drug Administration. Determination of this compound using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. [Link]

-

Health Care Originals. What is Albuterol Made Of?. [Link]

-

National Center for Biotechnology Information. Sterility and Stability Testing of Preservative-free Albuterol. [Link]

-

PubMed. Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. [Link]

-

PubMed. Determination of this compound and its related substances in this compound inhalation solution, 0.5% by RP-HPLC. [Link]

-

SIELC Technologies. USP Analysis of Albuterol Using a Legacy L1 Column. [Link]

-

ResearchGate. Chemical structure for (A) salbutamol sulfate, with relative pKa and.... [Link]

-

DailyMed. Label: IPRATROPIUM BROMIDE AND this compound solution. [Link]

-

PubMed Central. Condensational Growth of Combination Drug-Excipient Submicrometer Particles for Targeted High Efficiency Pulmonary Delivery. [Link]

-

RSC Publishing. Comparative hygroscopic aerosol particle sizing measurements of the hygroscopic growth of inhaled pharmaceutical ingredients. [Link]

-

ResearchGate. (PDF) Sterility and Stability Testing of Preservative-free Albuterol. [Link]

-

U.S. Food and Drug Administration. Draft Guidance on this compound August 2024. [Link]

-

PubMed. Stability of albuterol in continuous nebulization. [Link]

-

U.S. Food and Drug Administration. This compound; Ipratropium Bromide Inhalation Metered Spray. [Link]

-

ResearchGate. Solid-state characterization of two polymorphic forms of R-albuterol sulfate. [Link]

-

MDPI. Crystal Form Investigation and Morphology Control of Salbutamol Sulfate via Spherulitic Growth. [Link]

-

PubMed. Measurement of the Raman spectra and hygroscopicity of four pharmaceutical aerosols as they travel from pressurised metered dose inhalers (pMDI) to a model lung. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Determination of this compound and its related substances in this compound inhalation solution, 0.5% by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.ul.ie [pure.ul.ie]

- 5. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfachemic.com [alfachemic.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound(51022-70-9) 1H NMR spectrum [chemicalbook.com]

- 9. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pharmainfo.in [pharmainfo.in]

- 15. Production of salbutamol sulfate for inhalation by high-gravity controlled antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN113121369A - Preparation method of salbutamol sulfate - Google Patents [patents.google.com]

- 17. New process for synthesizing salbutamol and sulfate of salbutamol - Eureka | Patsnap [eureka.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. CN103951568A - New process for synthesizing salbutamol and sulfate of salbutamol - Google Patents [patents.google.com]

- 20. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0060604) [hmdb.ca]

- 21. scribd.com [scribd.com]

- 22. USP Analysis of Albuterol Using a Legacy L1 Column | SIELC Technologies [sielc.com]

Albuterol Sulfate and Mast Cell Homeostasis: A Mechanistic and Methodological Guide to a Core Therapeutic Interaction

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Albuterol sulfate, a cornerstone in the management of bronchoconstrictive disorders, is primarily recognized for its potent bronchodilatory effects. However, its therapeutic efficacy also stems from a crucial, yet less frequently detailed, interaction with mast cells, the principal effector cells of Type I hypersensitivity reactions. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates the release of inflammatory mediators from mast cells. We dissect the distinct roles of its stereoisomers, (R)-albuterol and (S)-albuterol, and detail the β2-adrenergic receptor signaling cascade that underpins its mast cell-stabilizing properties. Furthermore, this document serves as a practical resource for the scientific community, offering validated, step-by-step protocols for the culture of relevant mast cell models and the quantitative assessment of mediator release. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and leverage the anti-inflammatory effects of β2-agonists on mast cells.

The Mast Cell: A Primary Sentinel of the Immune Response

Mast cells are long-lived, tissue-resident immune cells that act as critical sentinels at the host-environment interface, particularly in the skin, airways, and gastrointestinal tract.[1][2] They are central to the pathophysiology of allergic diseases, including asthma and anaphylaxis.[3][4]

Upon activation, mast cells undergo degranulation, a rapid process that releases a host of potent preformed and newly synthesized inflammatory mediators.[1][3]

-

Preformed Mediators: Stored in high concentrations within intracellular granules, these are released within minutes of activation. Key examples include histamine, which causes vasodilation and smooth muscle contraction, and proteases like tryptase and β-hexosaminidase.[3]

-

Newly Synthesized Mediators: These are produced following mast cell activation and include:

-

Lipid Mediators: Prostaglandins and leukotrienes, derived from arachidonic acid, are powerful bronchoconstrictors and chemoattractants.[3][5][6]

-

Cytokines and Chemokines: A broad array of immunomodulatory proteins like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-4 (IL-4), and IL-13 are transcribed and secreted, orchestrating the subsequent inflammatory cascade.[3]

-

Activation is classically triggered by the cross-linking of high-affinity IgE receptors (FcεRI) by allergens, but can also occur through IgE-independent stimuli.[1]

This compound: A Tale of Two Enantiomers

Albuterol, also known as salbutamol, is a selective β2-adrenergic receptor agonist.[7] Commercially, it is most often available as a racemic mixture, containing equal parts of two stereoisomers (enantiomers): (R)-albuterol (levalbuterol) and (S)-albuterol.[8][9] Understanding the distinct pharmacology of these enantiomers is critical to appreciating its net effect on mast cells.

-

(R)-Albuterol (Levalbuterol): This is the pharmacologically active enantiomer. It binds to β2-adrenergic receptors with high affinity, inducing bronchodilation and, pertinently, inhibiting the release of inflammatory mediators from mast cells.[10]

-

(S)-Albuterol: This enantiomer has little to no affinity for β2-adrenergic receptors and does not function as a β2-agonist.[11] Intriguingly, some in vitro studies suggest that (S)-albuterol may exert pro-inflammatory effects. Research on murine mast cells has shown that (S)-albuterol can enhance the production and release of histamine and IL-4 in IgE-stimulated cells, a stark contrast to the inhibitory action of its counterpart.[8][9][11][12] This finding suggests that the (S)-isomer could potentially counteract some of the beneficial anti-inflammatory effects of the (R)-isomer when administered as a racemic mixture.

The Core Mechanism: β2-Adrenergic Receptor Signaling in Mast Cells

The mast cell-stabilizing effect of (R)-albuterol is mediated by a well-defined intracellular signaling pathway initiated by its binding to β2-adrenergic receptors on the mast cell surface.[13][14] This interaction triggers a cascade that ultimately elevates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical negative regulator of mast cell activation.[7][15][16]

The key steps are as follows:

-

(R)-Albuterol Binding: The agonist binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

-

G-Protein Activation: Receptor binding induces a conformational change, activating the associated stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated alpha subunit of Gs stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA).[17][18][19]

-

Inhibition of Degranulation: PKA activation leads to the phosphorylation of various downstream substrates. This phosphorylation cascade interferes with key degranulation processes, including the influx of intracellular calcium and the machinery of granule exocytosis, thereby preventing mediator release.[17][20]

Albuterol's Impact on Mast Cell Mediator Release: A Quantitative Analysis

The activation of the β2-AR/cAMP pathway by albuterol translates into a potent and broad-spectrum inhibition of mediator release from mast cells. This effect has been documented across various studies, both in vitro and in vivo.

-

Preformed Mediators: Albuterol (salbutamol) is an effective inhibitor of histamine release from human lung mast cells.[21] In vivo studies in asthmatic subjects have shown that pretreatment with albuterol significantly lessens the increase in plasma histamine following an allergen challenge and can abolish the bronchoconstrictive response.[22]

-

Newly Synthesized Mediators: Beyond preformed mediators, β2-agonists also suppress the production of newly generated inflammatory molecules.

The following table summarizes findings on the inhibitory effects of albuterol on mast cell mediator release. Note the contrasting effects reported for the (S)-enantiomer.

| Mediator | Drug | Cell Model | Concentration | Effect | Citation |

| Histamine | Salbutamol | Human Lung Mast Cells | 10 µM | 39% Inhibition | [21] |

| Histamine | Albuterol | Human (in vivo) | 200 µg (inhaled) | Significant Inhibition | [22] |

| TNF-α | Salbutamol | Human Skin Mast Cells | 100 nM | 74% Inhibition | [23] |

| Histamine | (S)-Albuterol | Murine Mast Cells (IgE-stimulated) | 100 nM | ~18-24% Increase | [9][11][12] |

| IL-4 | (S)-Albuterol | Murine Mast Cells (IgE-stimulated) | 100 nM | ~59% Increase | [8][9][11][12] |

| Histamine | (R)-Albuterol | Murine Mast Cells (IgE-stimulated) | 100 nM | No Significant Effect | [8][11] |

Table 1: Summary of Albuterol's Effects on Inflammatory Mediator Release from Mast Cells.

Experimental Protocols for Studying Albuterol's Effects

To facilitate rigorous investigation in this area, we provide detailed, self-validating protocols for the culture of key mast cell models and the execution of degranulation and mediator release assays.

Protocol 5.1: Culture and Maintenance of Mast Cell Models

The choice of mast cell model is critical. Primary cells like murine Bone Marrow-Derived Mast Cells (BMMCs) offer physiological relevance, while human cell lines like LAD2 provide a more consistent and scalable system.[24][25][26]

Causality: BMMCs are differentiated from hematopoietic progenitor cells, providing a primary, non-transformed cell model that closely mimics mucosal mast cells.[2][27] They are widely used for studying IgE-mediated degranulation.[28]

-

Harvesting Progenitors: Euthanize a mouse (e.g., C57BL/6 or BALB/c strain) and aseptically harvest the femur and tibia.[27][29]

-

Flush the bone marrow from the bones using a syringe with sterile RPMI-1640 medium.

-

Create a single-cell suspension by passing the marrow through a 70-µm cell strainer.[29]

-

Cell Culture: Centrifuge the cell suspension (400 x g, 5 min) and resuspend the pellet in BMMC medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 2 mM L-Glutamine, 50 µM β-mercaptoethanol, and 10 ng/mL recombinant mouse Interleukin-3 (IL-3).[27][29]

-

Plate the cells in non-tissue culture treated petri dishes or flasks.[27]

-

Maintenance: Incubate at 37°C in 5% CO2. Every 3-4 days, gently collect the non-adherent cells, centrifuge, and resuspend in fresh BMMC medium.

-

Maturation: The cells will differentiate over 4-6 weeks. Purity (>95%) can be confirmed by flow cytometry for surface expression of c-Kit (CD117) and FcεRI.[28][29]

Causality: The LAD2 cell line is derived from a human mastocytosis patient and is dependent on stem cell factor (SCF) for growth.[25][26][30] It expresses functional FcεRI and provides a valuable human model for degranulation studies.[26]

-

Thawing Cells: Rapidly thaw a cryopreserved vial of LAD2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete growth medium.

-

Initial Culture: Centrifuge at 450 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in complete LAD2 medium: StemPro-34 SFM supplemented with 100 ng/mL recombinant human Stem Cell Factor (SCF), 2 mM L-Glutamine, and 1% Penicillin/Streptomycin.[26][31]

-

Transfer to a T25 culture flask.

-

Maintenance: Incubate at 37°C in 5% CO2. Do not allow cell density to exceed 1x10^6 cells/mL.[26] Perform a hemi-depletion of the medium weekly by gently removing half the medium and replacing it with an equal volume of fresh, pre-warmed complete medium.[26]

-

Trustworthiness Note: LAD2 cells are slow-growing and sensitive. It is normal to observe some cell death in the first two weeks post-thaw.[26][30] Functionality should be periodically checked via a degranulation assay.[26]

Protocol 5.2: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Causality: β-hexosaminidase is an enzyme stored in mast cell granules alongside histamine. Its release is stoichiometric with histamine, making it a reliable and easily quantifiable colorimetric marker for degranulation.[1][32]

-

Sensitization: Incubate mast cells (e.g., BMMCs or LAD2 at 1x10^6 cells/mL) overnight at 37°C with an appropriate concentration of IgE (e.g., 0.5-1 µg/mL anti-DNP IgE for BMMCs, or human IgE for LAD2).[28][33]

-

Wash: The next day, wash the cells twice with Tyrode's Buffer (or a similar physiological salt solution) to remove unbound IgE. Resuspend the cell pellet in Tyrode's Buffer.

-

Pre-incubation: Aliquot cells into a 96-well plate. Add various concentrations of (R)-albuterol, (S)-albuterol, or racemic this compound (and a vehicle control) to the appropriate wells. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Initiate degranulation by adding the specific antigen (e.g., DNP-BSA for anti-DNP sensitized cells) or anti-IgE antibody.[28][33] Include a negative control (buffer only) and a positive control for total release (0.5% Triton X-100). Incubate for 30 minutes at 37°C.[32]

-

Stop Reaction: Stop the reaction by placing the plate on ice and centrifuging at 500 x g for 5 minutes at 4°C to pellet the cells.

-

Sample Collection: Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.

-

To determine the total cellular content, lyse the remaining cell pellets by adding 50 µL of Tyrode's Buffer containing 0.5% Triton X-100.

-

Enzymatic Assay: Add 50 µL of substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, p-NAG) to both the supernatant and lysate plates. Incubate at 37°C for 60-90 minutes.

-

Read Plate: Stop the reaction by adding 150 µL of stop buffer (e.g., 0.1 M Na2CO3/NaHCO3). Read the absorbance at 405 nm using a plate reader.

-

Calculation: Calculate the percentage of β-hexosaminidase release for each condition:

-

% Release = (Absorbance of Supernatant / Absorbance of Lysate + Absorbance of Supernatant) * 100

-

Protocol 5.3: Quantification of Specific Mediators by ELISA

Causality: Enzyme-Linked Immunosorbent Assays (ELISAs) use specific antibodies to accurately quantify the concentration of individual mediators like histamine or cytokines in the cell culture supernatant, providing more specific data than a general degranulation assay.

-

Cell Culture and Stimulation: Follow steps 1-5 from Protocol 5.2 to generate supernatants from mast cells treated with vehicle or albuterol and stimulated with an agonist.

-

Assay Performance: Use the collected supernatants to perform commercial ELISA kits for the specific mediator of interest (e.g., Histamine, TNF-α, IL-4) according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using the provided recombinant standards. Use this curve to interpolate the concentration of the mediator in each experimental sample.

-

Normalization: Express the results as concentration (e.g., pg/mL) or as a percentage of the vehicle-treated positive control.

Discussion and Future Directions

The evidence strongly supports the role of (R)-albuterol as a mast cell stabilizing agent, acting through the β2-AR/cAMP/PKA signaling pathway to inhibit the release of a broad range of inflammatory mediators.[7][10][13] This mechanism is a vital component of its therapeutic action in allergic asthma, complementing its direct bronchodilatory effects.

However, the field presents several complexities that warrant further investigation:

-

The Enantiomer Dichotomy: The potentially pro-inflammatory actions of (S)-albuterol raise important clinical questions about the long-term use of racemic albuterol versus the purified (R)-enantiomer, levalbuterol.[11][12] Further research is needed to understand the in vivo relevance of (S)-albuterol's effects on mast cells in human subjects.

-

Receptor Desensitization: Chronic exposure to β2-agonists can lead to receptor downregulation and functional tolerance.[13] Investigating the long-term effects of albuterol on mast cell β2-adrenergic receptor expression and signaling is crucial for optimizing therapeutic strategies.

-

In Vitro vs. In Vivo Discrepancy: Some murine in vitro studies show a lack of effect for (R)-albuterol, while human in vivo data demonstrates clear inhibition.[11][22] This highlights the importance of using multiple, physiologically relevant models, including primary human mast cells, to fully elucidate the drug's effects.

Future research should focus on head-to-head comparisons of racemic albuterol and levalbuterol on primary human mast cell mediator release profiles and exploring the downstream targets of PKA that are critical for mast cell stabilization. A deeper understanding of these mechanisms will pave the way for more targeted and effective therapies for mast cell-driven diseases.

References

-

(S)-Albuterol Increases the Production of Histamine and IL-4 in Mast Cells. (2001). International Archives of Allergy and Immunology. [Link]

-

Albuterol - StatPearls - NCBI Bookshelf. (2024). National Center for Biotechnology Information. [Link]

-

Influence of Albuterol, Cromolyn Sodium and Ipratropium Bromide on the Airway and Circulating Mediator Responses to Allergen Bronchial Provocation in Asthma. (1984). American Review of Respiratory Disease. [Link]

-

Mast Cell Activation Test (MAT) - Springer Nature Experiments. (2020). Springer Nature. [Link]

-

(S)-Albuterol Increases the Production of Histamine and IL-4 in Mast Cells. (2001). Karger Publishers. [Link]

-

(S)-albuterol increases the production of histamine and IL-4 in mast cells - PubMed. (2001). National Center for Biotechnology Information. [Link]

-

(S)-Albuterol Increases the Production of Histamine and IL-4 in Mast Cells - ResearchGate. (2001). ResearchGate. [Link]

-

Mast cell beta2-adrenoceptors - PubMed. (2005). National Center for Biotechnology Information. [Link]

-

Schematic summary of the main receptors governing mast cell activation - ResearchGate. (n.d.). ResearchGate. [Link]

-

[The culture of mouse bone marrow-derived mast cells (BMMC) and the anaphylactic release of chemical mediators] - PubMed. (1987). National Center for Biotechnology Information. [Link]

-

E-prostanoid 2 receptors dampen mast cell degranulation via cAMP/PKA-mediated suppression of IgE-dependent signaling. (2013). Journal of Leukocyte Biology. [Link]

-

Modification of histamine and LTC 4 release by albuterol - ResearchGate. (n.d.). ResearchGate. [Link]

-

Strain difference of murine bone marrow-derived mast cell functions - Oxford Academic. (2004). Oxford University Press. [Link]

-

E-prostanoid 2 receptors dampen mast cell degranulation via cAMP/PKA-mediated suppression of IgE-dependent signaling - PubMed. (2012). National Center for Biotechnology Information. [Link]

-

Mast cell mediator release as a function of cyclic AMP-dependent protein kinase activation. (1981). The Journal of Immunology. [Link]

-

Inhibition of IgE-dependent histamine release from human dispersed lung mast cells by anti-allergic drugs and salbutamol - PubMed. (1987). National Center for Biotechnology Information. [Link]

-

Mast Cell Assays - Charles River Laboratories. (n.d.). Charles River Labs. [Link]

-

Generation, Isolation, and Maintenance of Human Mast Cells and Mast Cell Lines - PMC - PubMed Central. (2010). National Center for Biotechnology Information. [Link]

-

Different role of cAMP pathway on the human mast cells HMC-1(560) and HMC-1(560,816) activation - PubMed. (2013). National Center for Biotechnology Information. [Link]

-

Differentiation and Functionality of Bone Marrow-Derived Mast Cells Depend on Varying Physiologic Oxygen Conditions - Frontiers. (2017). Frontiers in Immunology. [Link]

-

Mast cell activation markers for in vitro study - Semantic Scholar. (2006). Semantic Scholar. [Link]

-

An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - NIH. (2013). National Institutes of Health. [Link]

-

P2 receptor-mediated signaling in mast cell biology - PMC - PubMed Central. (2012). National Center for Biotechnology Information. [Link]

-

(PDF) Generation, isolation, and maintenance of human mast cells and mast cell lines. (2010). ResearchGate. [Link]

-

Understanding the regulation of leukotriene synthesis by mast cells. (n.d.). University of Edinburgh. [Link]

-

Human Mast Cell Line (LAD2) - BioHippo. (n.d.). BioHippo. [Link]

-

A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC - NIH. (2014). National Institutes of Health. [Link]

-

The development of murine bone marrow-derived mast cells expressing functional human MRGPRX2 for ex vivo and in vivo studies - NIH. (2022). National Institutes of Health. [Link]

-

Isolation of Mature (Peritoneum-Derived) Mast Cells and Immature (Bone Marrow-Derived) Mast Cell Precursors from Mice. (2016). PLOS One. [Link]

-

Management of Acute Life-Threatening Asthma Exacerbations in the Intensive Care Unit. (2022). Journal of Clinical Medicine. [Link]

-

Albuterol - Medical Countermeasures Database - CHEMM. (n.d.). CHEMM. [Link]

-

Mast Cell β2-Adrenoceptors | Request PDF - ResearchGate. (2005). ResearchGate. [Link]

-

Anti-inflammatory effect of beta 2-agonists: inhibition of TNF-alpha release from human mast cells - PubMed. (1998). National Center for Biotechnology Information. [Link]

-

Regulation of the inflammatory response in asthma by mast cell products - PubMed. (2001). National Center for Biotechnology Information. [Link]

-

Salbutamol (Albuterol): Mechanism of action - YouTube. (2021). YouTube. [Link]

-

Mast Cells as a Target—A Comprehensive Review of Recent Therapeutic Approaches. (2023). International Journal of Molecular Sciences. [Link]

-

Mast Cells in Upper and Lower Airway Diseases: Sentinels in the Front Line - MDPI. (2022). MDPI. [Link]

-

Prostaglandins and leukotrienes - Mast Attack. (2015). Mast Attack. [Link]

-

The role of human mast cells in allergy and asthma - PMC - PubMed Central. (2022). National Center for Biotechnology Information. [Link]

-

Leukotrienes and prostaglandins in asthma - PubMed. (1987). National Center for Biotechnology Information. [Link]

Sources

- 1. criver.com [criver.com]

- 2. Frontiers | Differentiation and Functionality of Bone Marrow-Derived Mast Cells Depend on Varying Physiologic Oxygen Conditions [frontiersin.org]

- 3. Regulation of the inflammatory response in asthma by mast cell products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of human mast cells in allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mastattack.org [mastattack.org]

- 6. Leukotrienes and prostaglandins in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Albuterol - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 8. (S)-Albuterol Increases the Production of Histamine and IL-4 in Mast Cells | Semantic Scholar [semanticscholar.org]

- 9. (S)-albuterol increases the production of histamine and IL-4 in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Albuterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. researchgate.net [researchgate.net]

- 13. Mast cell beta2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. P2 receptor-mediated signaling in mast cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Mast cell mediator release as a function of cyclic AMP-dependent protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Different role of cAMP pathway on the human mast cells HMC-1(560) and HMC-1(560,816) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. E-prostanoid 2 receptors dampen mast cell degranulation via cAMP/PKA-mediated suppression of IgE-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of IgE-dependent histamine release from human dispersed lung mast cells by anti-allergic drugs and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. atsjournals.org [atsjournals.org]

- 23. Anti-inflammatory effect of beta 2-agonists: inhibition of TNF-alpha release from human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [The culture of mouse bone marrow-derived mast cells (BMMC) and the anaphylactic release of chemical mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Generation, Isolation, and Maintenance of Human Mast Cells and Mast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biocat.com [biocat.com]

- 27. Isolation of Mature (Peritoneum-Derived) Mast Cells and Immature (Bone Marrow-Derived) Mast Cell Precursors from Mice | PLOS One [journals.plos.org]

- 28. academic.oup.com [academic.oup.com]

- 29. The development of murine bone marrow-derived mast cells expressing functional human MRGPRX2 for ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ebiohippo.com [ebiohippo.com]

- 31. researchgate.net [researchgate.net]

- 32. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 33. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Off-Label Research Applications of Albuterol Sulfate for Hyperkalemia

Prepared for: Researchers, Scientists, and Drug Development Professionals

Part 1: The Clinical Imperative and Therapeutic Rationale

Hyperkalemia, a serum potassium concentration exceeding 5.5 mmol/L, is a potentially lethal electrolyte disturbance that can lead to life-threatening cardiac arrhythmias and cardiac arrest.[1][2] The urgency of this condition necessitates rapid-acting interventions. While definitive treatments focus on eliminating excess potassium from the body (e.g., via diuretics, cation exchange resins, or hemodialysis), these methods often have a delayed onset.[3][4] This creates a critical therapeutic window where temporizing measures that shift extracellular potassium into the intracellular compartment are paramount.

Albuterol sulfate (also known as salbutamol), a short-acting beta-2 adrenergic agonist, has emerged as a key off-label agent in the acute management of hyperkalemia.[5][6] Its primary mechanism of action involves the rapid, transient redistribution of potassium into cells, thereby lowering the serum concentration and mitigating the immediate risk of cardiotoxicity.[7][8] This guide provides a comprehensive technical overview of the molecular basis, preclinical methodologies, and clinical research frameworks for investigating the hypokalemic effects of this compound.

Part 2: Molecular Pharmacology and Mechanism of Action

The therapeutic effect of albuterol in hyperkalemia is rooted in its stimulation of the beta-2 adrenergic receptor, which initiates a signaling cascade that culminates in the activation of the Na+/K+-ATPase pump.[3][7][9] This is a distinct pathway from insulin-mediated potassium uptake, offering a separate therapeutic target.[10][11]

Causality of the Signaling Cascade:

-

Receptor Binding: Albuterol binds to the β2-adrenergic receptors on the cell surface, primarily in skeletal muscle tissue.[9]

-

G-Protein Activation: This binding event triggers a conformational change in the receptor, activating an associated stimulatory G-protein (Gs).

-

Adenylate Cyclase Stimulation: The activated Gs protein stimulates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[12]

-

PKA Activation: The increase in intracellular cAMP activates Protein Kinase A (PKA).

-

Na+/K+-ATPase Pump Phosphorylation: PKA then phosphorylates the Na+/K+-ATPase pump. This phosphorylation increases the pump's affinity for intracellular sodium.[13]

-

Intracellular Potassium Shift: The activated pump increases the transport of sodium ions out of the cell and, critically, potassium ions into the cell, effectively lowering the extracellular potassium concentration.[8][9]

This entire process occurs rapidly, with a clinical onset of action observed within 15 to 30 minutes of administration.[3][10]

Caption: Albuterol-mediated intracellular potassium shift pathway.

Part 3: Preclinical Research Methodologies

Investigating the cellular mechanisms of albuterol requires robust in-vitro models. Erythrocytes (red blood cells) provide a simple, readily available system for studying Na+/K+-ATPase activity, as they lack the complex signaling networks of other cell types.[14]

Experimental Protocol: In-Vitro Rubidium Flux Assay in Erythrocytes

This protocol is designed to quantify the effect of albuterol on Na+/K+-ATPase-mediated potassium uptake under hyperkalemic conditions, using rubidium (Rb+) as a non-radioactive tracer for potassium (K+).

A. Cell Preparation:

-

Blood Collection: Obtain whole blood samples in heparinized tubes.

-

Isolation: Centrifuge the blood at 1,500 x g for 10 minutes. Aspirate and discard the plasma and buffy coat.

-

Washing: Resuspend the erythrocyte pellet in a 150 mM NaCl solution. Repeat the centrifugation and washing steps three times to remove plasma contaminants.

-

Resuspension: Resuspend the final erythrocyte pellet to a 50% hematocrit in the experimental buffer.

B. Experimental Conditions:

-

Buffer Preparation: Prepare a base buffer solution containing (in mM): 140 NaCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4.

-

Hyperkalemic Buffer: Create a hyperkalemic condition by adding KCl to the base buffer to a final concentration of 10 mM.[14]

-

Drug Solutions: Prepare stock solutions of this compound and ouabain (a specific Na+/K+-ATPase inhibitor) in the hyperkalemic buffer.

C. Rubidium Uptake Assay:

-

Pre-incubation: Aliquot the erythrocyte suspension into microcentrifuge tubes. Add either albuterol solution (test condition), ouabain solution (negative control), or buffer alone (baseline control). Incubate at 37°C for 15 minutes.

-

Initiate Uptake: Add Rubidium Chloride (RbCl) to each tube to a final concentration of 2 mM to initiate the uptake process.

-

Time Points: At specified time points (e.g., 0, 15, 30, 60 minutes), take an aliquot from each tube and place it into a "stop solution" (ice-cold 150 mM MgCl2) to halt the uptake.

-

Cell Lysis: Centrifuge the "stopped" samples, remove the supernatant, and lyse the erythrocyte pellets with deionized water.

-

Quantification: Analyze the intracellular rubidium concentration in the lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

D. Self-Validation System:

-

The baseline control establishes the normal rate of Rb+ uptake in a hyperkalemic state.

-

The ouabain control quantifies the portion of Rb+ uptake that is specifically mediated by the Na+/K+-ATPase pump. The difference between baseline and ouabain conditions represents the pump's basal activity.

-

The albuterol condition demonstrates the change in pump-mediated uptake. A significant increase in Rb+ uptake compared to the baseline, which is inhibited by ouabain, validates that albuterol stimulates the Na+/K+-ATPase pump.

Caption: Workflow for an in-vitro rubidium flux assay.

Part 4: Clinical Research Applications

Translating preclinical findings into clinical applications requires well-designed trials. The primary goals of clinical research in this area are to determine the efficacy, safety, optimal dosing, and comparative effectiveness of albuterol for acute hyperkalemia.

Sample Clinical Trial Design: A Prospective, Randomized, Double-Blind, Placebo-Controlled Study

This design is adapted from methodologies used in published research to ensure a high standard of evidence.[15][16]

-

Objective: To determine the efficacy and safety of 20 mg nebulized albuterol compared to placebo for the acute treatment of hyperkalemia in patients with end-stage renal disease.

-

Participants: Adult patients on maintenance hemodialysis with a pre-dialysis serum potassium level ≥ 6.0 mmol/L.

-

Exclusion Criteria: Acute myocardial infarction, severe tachycardia (>140 bpm), known allergy to albuterol.

-

Intervention:

-

Primary Endpoint: Change in serum potassium from baseline at 90 minutes post-administration.

-

Secondary Endpoints:

-

Methodology:

-

Screening & Consent: Identify eligible patients and obtain informed consent.

-

Randomization: Use a computer-generated sequence to randomly assign patients to either the albuterol or placebo group.

-

Blinding: The investigational drug (albuterol or saline) will be prepared by a pharmacist not involved in patient assessment. The administering clinician and the patient will be blind to the treatment allocation.

-

Administration & Monitoring: Administer the nebulized solution. Perform continuous cardiac monitoring and record vital signs and serum potassium at the specified intervals.

-

Data Analysis: Use an independent-samples t-test or Mann-Whitney U test to compare the primary endpoint between the two groups.

-

Sources

- 1. Clinical Practice Guidelines : Hyperkalaemia [rch.org.au]

- 2. uspharmacist.com [uspharmacist.com]

- 3. droracle.ai [droracle.ai]

- 4. Hyperkalemia Treatment & Management: Approach Considerations, Initial Emergency Management, Pharmacologic Therapy and Dialysis [emedicine.medscape.com]

- 5. What is the evidence supporting (or not) the use of albuterol in the management of acute hyperkalemia? [inpharmd.com]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. m.youtube.com [m.youtube.com]

- 9. droracle.ai [droracle.ai]

- 10. droracle.ai [droracle.ai]

- 11. A Physiologic-Based Approach to the Treatment of Acute Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Excitation- and beta(2)-agonist-induced activation of the Na(+)-K(+) pump in rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro analysis of the Na(+)-K+ ATPase activity in neonatal and adult red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. acpjournals.org [acpjournals.org]

- 16. Nebulized albuterol for acute hyperkalemia in patients on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Molecular Interactions of Albuterol Sulfate with the β2-Adrenergic Receptor

Abstract

Albuterol sulfate, a short-acting β2-adrenergic receptor (β2AR) agonist, is a cornerstone in the management of bronchospastic respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is rooted in its precise molecular interactions with the β2AR, a G-protein coupled receptor (GPCR) predominantly expressed on airway smooth muscle cells.[3] This technical guide provides a comprehensive exploration of the molecular engagement of albuterol with the β2AR, the subsequent conformational changes that trigger intracellular signaling, and the downstream pathways leading to bronchodilation. We will delve into the structural basis of this interaction, supported by recent cryo-electron microscopy studies, and detail the experimental methodologies employed to characterize this critical ligand-receptor relationship. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacology of albuterol.

Introduction: The β2-Adrenergic Receptor and this compound

The β2-adrenergic receptor is a member of the seven-transmembrane receptor superfamily, characterized by its heptahelical structure that spans the cell membrane.[4] It plays a pivotal role in regulating smooth muscle tone, and its activation by endogenous catecholamines like epinephrine leads to muscle relaxation.[3] Albuterol (also known as salbutamol) is a synthetic catecholamine analog designed to selectively target the β2AR, thereby minimizing off-target effects, particularly on the β1-adrenergic receptors located in the heart.[1] Albuterol is administered as a racemic mixture, with the (R)-enantiomer being the active component responsible for its therapeutic effects.[1]

The Molecular Architecture of Albuterol Binding

The binding of albuterol to the β2AR occurs within a well-defined orthosteric pocket, approximately 15 Å into the receptor core, formed by several transmembrane (TM) helices.[4] The interaction is a symphony of chemical bonds that stabilize the receptor in an active conformation.

Key Amino Acid Residues in the Binding Pocket

Site-directed mutagenesis and recent high-resolution structural studies have identified several key amino acid residues crucial for albuterol binding and receptor activation. These include:

-

Aspartic Acid 113 (Asp113) in TM3: This residue forms a critical ionic bond with the protonated amine group of albuterol, anchoring the ligand within the binding pocket.[4]

-

Serine 203 (Ser203) and Serine 207 (Ser207) in TM5: The hydroxyl groups on the phenyl ring of albuterol form hydrogen bonds with these serine residues.[4][5]

-

Asparagine 293 (Asn293) in TM6: This residue can form a hydrogen bond with the meta-hydroxyl group of some agonists, though this interaction is not observed with salbutamol.[5]

-

Phenylalanine 290 (Phe290) in TM6: This residue is part of the "rotamer toggle switch" and its conformation is influenced by agonist binding, contributing to receptor activation.[6]

Structural Insights from Cryo-Electron Microscopy

Recent cryo-electron microscopy (cryo-EM) structures of the β2AR in complex with salbutamol have provided unprecedented detail into the binding mode and the subsequent conformational changes.[5][7] The head group of salbutamol engages with Ser203 and Ser207, while its β-hydroxyl group forms a hydrogen bond with Asp113.[5]

Agonist-Induced Conformational Changes and Receptor Activation

The binding of albuterol stabilizes a specific active conformation of the β2AR, initiating a cascade of intracellular events. This activation process involves significant structural rearrangements of the receptor.

The "Rotamer Toggle Switch" and Ionic Lock Disruption

A key event in β2AR activation is the conformational change of specific amino acid side chains, often referred to as "molecular switches." One such switch is the "rotamer toggle switch" involving Phe290 in TM6. While full agonists like isoprenaline trigger a distinct rotameric change in this residue, the partial agonist salbutamol does not induce this same change.[5][8] However, salbutamol binding does disrupt the "ionic lock," an inactivating interaction between Arg131 in TM3 and Glu268 in TM6.[9] This disruption allows for the outward movement of the intracellular end of TM6, a hallmark of GPCR activation.[5][8]

G-Protein Coupling and Downstream Signaling

The outward movement of TM6 creates a binding site for the heterotrimeric Gs protein on the intracellular side of the receptor.[3] This coupling facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).[10] The activated Gαs-GTP complex then dissociates from the βγ-subunits and activates adenylyl cyclase.[10][11]

Downstream Signaling Cascade: From cAMP to Bronchodilation

The activation of adenylyl cyclase by Gαs-GTP is the central event in the canonical β2AR signaling pathway, leading to the relaxation of airway smooth muscle.

The Role of Cyclic AMP (cAMP) and Protein Kinase A (PKA)

Adenylyl cyclase catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[11][12] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA).[12]

PKA-Mediated Phosphorylation and Muscle Relaxation

Activated PKA phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase.[10][11] This prevents the phosphorylation of myosin, which is necessary for muscle contraction, resulting in the relaxation of the airway smooth muscle and bronchodilation.[10]

Below is a diagram illustrating the albuterol-β2AR signaling pathway.

Caption: Albuterol-β2AR Signaling Pathway

Experimental Characterization of Albuterol-β2AR Interactions

The molecular interactions between albuterol and the β2AR are quantified and characterized using a variety of in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for its receptor.

Protocol Outline: Competition Radioligand Binding Assay

-

Membrane Preparation: Isolate cell membranes expressing the β2AR from a suitable cell line (e.g., HEK293 or CHO cells) or tissue.

-

Incubation: Incubate the membranes with a constant concentration of a radiolabeled β2AR antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and increasing concentrations of unlabeled albuterol.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the albuterol concentration to determine the IC50 value, which can then be converted to the inhibition constant (Ki).

Functional Assays: cAMP Accumulation

Functional assays measure the biological response elicited by ligand binding. The measurement of cAMP accumulation is a direct readout of β2AR activation.

Protocol Outline: cAMP Accumulation Assay

-

Cell Culture: Culture cells expressing the β2AR in a multi-well plate.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Stimulate the cells with increasing concentrations of albuterol for a defined period.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA) or a reporter gene assay.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the albuterol concentration to determine the EC50 (potency) and Emax (efficacy).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used to measure the kinetics of ligand-receptor binding in real-time.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the interaction of albuterol with the β2-adrenergic receptor.

| Parameter | Description | Typical Value | Reference(s) |

| Ki (inhibition constant) | A measure of the binding affinity of albuterol for the β2AR, determined by competition radioligand binding assays. | 100 - 500 nM | [13][14] |

| EC50 (half maximal effective concentration) | The concentration of albuterol that produces 50% of its maximal effect in a functional assay, such as cAMP accumulation. | 10 - 100 nM | [13] |

| Intrinsic Efficacy | The ability of a drug to produce a maximal response. Albuterol is considered a partial agonist compared to full agonists like isoproterenol. | Partial Agonist | [15] |

Advanced Concepts: Biased Agonism and Allosteric Modulation

The interaction of albuterol with the β2AR is more nuanced than a simple on-off switch. The concepts of biased agonism and allosteric modulation add further layers of complexity and offer opportunities for the development of novel therapeutics.

Albuterol as a Partial and Potentially Biased Agonist

Albuterol is classified as a partial agonist, meaning it does not elicit the same maximal response as a full agonist like isoproterenol, even at saturating concentrations.[15] There is also evidence to suggest that some β2AR agonists can exhibit "biased agonism," preferentially activating one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment).[16] While Gs-mediated signaling leads to bronchodilation, β-arrestin signaling is involved in receptor desensitization and internalization.[16] The extent to which albuterol acts as a biased agonist is an active area of research.

Allosteric Modulation of Albuterol's Effects

Allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric binding pocket.[17] Positive allosteric modulators (PAMs) can enhance the binding and/or efficacy of orthosteric agonists like albuterol.[18][19] The identification of β2AR-selective PAMs represents a promising therapeutic strategy to augment the bronchodilatory effects of albuterol while potentially reducing the required dose and associated side effects.[19][20]

Below is a workflow diagram for the experimental characterization of albuterol-β2AR interaction.

Caption: Experimental Workflow for Albuterol-β2AR Interaction

Conclusion

The molecular interaction of this compound with the β2-adrenergic receptor is a finely tuned process that has been extensively studied, yet continues to reveal new layers of complexity. From the precise positioning of the albuterol molecule within the receptor's binding pocket to the subtle conformational changes that trigger a cascade of intracellular signaling, our understanding of this interaction is crucial for the rational design of new and improved therapies for respiratory diseases. The advent of high-resolution structural techniques and sophisticated pharmacological assays will undoubtedly continue to illuminate the intricate dance between this life-saving drug and its molecular target.

References

-

Different conformational responses of the β2-adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist isoprenaline. (2020). Acta Pharmacologica Sinica. [Link]

-

The β -Adrenoceptor. (1999). American Journal of Respiratory and Critical Care Medicine. [Link]

-

Allosteric modulator potentiates β2AR agonist–promoted bronchoprotection in asthma models. (2023). JCI Insight. [Link]

-

Mechanism of action of Beta 2 agonist. (2016). YouTube. [Link]

-

Different conformational responses of the β2-adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist isoprenaline. (2020). Acta Pharmacologica Sinica. [Link]

-

Ligand-stabilized conformational states of human beta(2) adrenergic receptor: insight into G-protein-coupled receptor activation. (2008). Journal of Molecular Biology. [Link]

-

In silico identification of a β2-adrenoceptor allosteric site that selectively augments canonical β2AR-Gs signaling and function. (2020). Proceedings of the National Academy of Sciences. [Link]

-

Beta2-adrenergic agonist. (n.d.). Wikipedia. [Link]

-

Allosteric modulator potentiates β2AR agonist-promoted bronchoprotection in asthma models. (2023). JCI Insight. [Link]

-

Allosteric modulator potentiates β2AR agonist-promoted bronchoprotection in asthma models. (2023). JCI Insight. [Link]

-

The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis. (2019). JMIR Research Protocols. [Link]

-

Pharmacology - Albuterol - Beta 2 Agonists - Respiratory Drugs nursing RN PN NCLEX. (2020). YouTube. [Link]

-

β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma. (2022). British Journal of Pharmacology. [Link]

-

Beta2-Receptor Agonists and Antagonists. (2023). StatPearls. [Link]

-

Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). Current Protocols. [Link]

-

(PDF) Allosteric modulator potentiates β2AR agonist-promoted bronchoprotection in asthma models. (2023). ResearchGate. [Link]

-

β2-Adrenoceptor signalling bias in asthma and COPD and the potential impact on the comorbidities associated with these diseases. (2020). ResearchGate. [Link]

-

Cryo-EM structure of salbutamol or isoprenaline-bound β 2 AR-Gs complex. (2020). ResearchGate. [Link]

-

Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists. (2004). Proceedings of the National Academy of Sciences. [Link]

-

Albuterol-induced downregulation of Gsα accounts for pulmonary β2-adrenoceptor desensitization in vivo. (2004). The Journal of Clinical Investigation. [Link]

-

Salbutamol Result Summary. (n.d.). BioGRID. [Link]

-

Clinical Implications of the Intrinsic Efficacy of Beta-Adrenoceptor Drugs in Asthma: Full, Partial and Inverse Agonism. (2012). Journal of Allergy & Therapy. [Link]

-

Effects of therapeutic doses of albuterol on beta2-adrenergic receptor density and metabolic changes. (2001). Journal of Asthma. [Link]

-

Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond. (2013). Molecules and Cells. [Link]

-

Effect of β 2 AR modulators on agonist-induced cAMP accumulation. Cells... (2020). ResearchGate. [Link]

-

Can continuous use of albuterol (beta-2 adrenergic receptor agonist) for asthma exacerbation result in beta-2 receptor saturation with minimal therapeutic effect?. (2023). Dr.Oracle. [Link]

-

Albuterol-induced downregulation of Gsα accounts for pulmonary β2-adrenoceptor desensitization in vivo. (2004). The Journal of Clinical Investigation. [Link]

-

Study design of (A) competition radioligand binding assay to quantify β... (2014). ResearchGate. [Link]

-

Different conformational responses of the β 2 -adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist isoprenaline. (2020). Acta Pharmacologica Sinica. [Link]

-

Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist. (2019). Nature Chemical Biology. [Link]

-

The effect of polymorphisms of the β2-adrenergic receptor on the response to regular use of albuterol in asthma. (2000). American Journal of Respiratory and Critical Care Medicine. [Link]

-

The selectivity of β-adrenoceptor agonists at human β1-, β2 - and β3-adrenoceptors. (2010). British Journal of Pharmacology. [Link]

-

Determination of -AR density by radioligand binding. (2010). ResearchGate. [Link]

-

Detrimental effects of albuterol on airway responsiveness requires airway inflammation and is independent of β-receptor affinity in murine models of asthma. (2014). Allergy, Asthma & Clinical Immunology. [Link]

-

Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. (2012). PLOS ONE. [Link]

-

Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists. (2020). Biophysical Journal. [Link]

-

Comparison of R-, S-, and RS-albuterol interaction with human beta 1- and beta 2-adrenergic receptors. (1996). Clinical Reviews in Allergy & Immunology. [Link]

-

Albuterol improves alveolar-capillary membrane conductance in healthy humans. (2016). Respiratory Physiology & Neurobiology. [Link]

-

Albuterol: Pharmacokinetics & Mechanism of Action. (2021). Study.com. [Link]

-

Albuterol. (n.d.). CHEMM. [Link]

-

Albuterol: Overview for Nursing. (n.d.). Picmonic. [Link]

Sources

- 1. Salbutamol Result Summary | BioGRID [thebiogrid.org]

- 2. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. Different conformational responses of the β2-adrenergic receptor-Gs complex upon binding of the partial agonist salbutamol or the full agonist isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Ligand-stabilized conformational states of human beta(2) adrenergic receptor: insight into G-protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 12. The Influence of Beta-2 Adrenergic Receptor Gene Polymorphisms on Albuterol Therapy for Patients With Asthma: Protocol for a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical Implications of the Intrinsic Efficacy of Beta-Adrenoceptor Drugs in Asthma: Full, Partial and Inverse Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In silico identification of a β2-adrenoceptor allosteric site that selectively augments canonical β2AR-Gs signaling and function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Allosteric modulator potentiates β2AR agonist–promoted bronchoprotection in asthma models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Allosteric modulator potentiates β2AR agonist-promoted bronchoprotection in asthma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Allosteric modulator potentiates β2AR agonist-promoted bronchoprotection in asthma models - Watch Related Videos [visualize.jove.com]

Albuterol Sulfate and Airway Smooth Muscle Cell Proliferation: A Dichotomous Role in Airway Remodeling

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Airway remodeling, a pathological feature of chronic respiratory diseases like asthma, involves structural changes that lead to irreversible airflow obstruction. A key component of this process is the proliferation of airway smooth muscle cells (ASMCs), which contributes to increased muscle mass and airway wall thickening[1][2]. Albuterol sulfate, a cornerstone of bronchodilator therapy, is widely used to relax airway smooth muscle and alleviate bronchoconstriction[3][4][5]. While its acute effects are well-characterized, its long-term impact on ASMC proliferation is far more complex and presents a compelling paradox. Albuterol is a racemic mixture of two stereoisomers, (R)-albuterol (levalbuterol) and (S)-albuterol, which exert opposing effects on ASMC growth. (R)-albuterol has been shown to inhibit proliferation, whereas (S)-albuterol can be mitogenic[6][7][8]. This guide provides a detailed technical examination of the divergent signaling pathways modulated by albuterol's isomers, offers a framework of robust experimental protocols to investigate these effects, and discusses the therapeutic implications of these findings for the management of chronic airway diseases.

Part 1: The Clinical Context and Molecular Pharmacology

Airway Remodeling and the Role of ASMC Proliferation

In chronic inflammatory airway diseases, persistent inflammation and tissue repair cycles drive structural changes collectively known as airway remodeling. Histopathological studies reveal increased ASMC mass, resulting from both hypertrophy (increase in cell size) and hyperplasia (increase in cell number), which is a direct consequence of proliferation[1]. This amplified muscle mass contributes significantly to airway hyperresponsiveness and fixed airway obstruction, highlighting the critical need to understand and control the molecular drivers of ASMC proliferation.

This compound: Stereoisomers and the β2-Adrenergic Receptor

Racemic this compound, the most commonly prescribed short-acting β2-agonist, is a 50:50 mixture of two enantiomers: (R)-albuterol and (S)-albuterol[6][7]. The therapeutic, bronchodilatory effects are attributed almost exclusively to (R)-albuterol, which is also available as a single-isomer formulation (levalbuterol)[8].

Both isomers interact with the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) densely expressed on ASMCs[9]. The canonical signaling pathway responsible for bronchodilation is initiated by the binding of an agonist like (R)-albuterol to the β2AR. This engagement activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to increase the synthesis of the second messenger cyclic adenosine monophosphate (cAMP)[9][10][11]. The subsequent activation of Protein Kinase A (PKA) leads to phosphorylation of downstream targets that reduce intracellular calcium and cause smooth muscle relaxation[5][11].

Part 2: The Dichotomous Modulation of ASMC Proliferation

The influence of albuterol on ASMC proliferation is not monolithic; it is a tale of two isomers with opposing actions. Understanding this dichotomy is crucial for appreciating its potential long-term effects beyond acute bronchodilation.

The Anti-Proliferative Role of (R)-Albuterol (Levalbuterol)

(R)-albuterol and other cAMP-elevating agents have been demonstrated to inhibit ASMC proliferation stimulated by various mitogens[8][12]. This inhibitory action is mediated through a complex network of signaling cascades.